5-Oxo-cyclooctanecarbonitrile
Description
5-Oxo-cyclooctanecarbonitrile (CAS: 394733-04-1) is a cyclic organic compound featuring an eight-membered cyclooctane backbone with two functional groups: a ketone (oxo) at the 5-position and a nitrile (carbonitrile) group . Its molecular formula is C₉H₁₃NO, and its structure (Fig. 1) includes a strained cyclooctane ring, which influences its physical and chemical behavior. The compound’s IUPAC name is derived from the cyclooctane framework, with substituents prioritized according to carbonyl and nitrile functional groups.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-oxocyclooctane-1-carbonitrile |
InChI |
InChI=1S/C9H13NO/c10-7-8-3-1-5-9(11)6-2-4-8/h8H,1-6H2 |
InChI Key |
NNEXLVIIARBAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCCC(=O)C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 5-Oxo-cyclooctanecarbonitrile
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃NO | |
| CAS Number | 394733-04-1 | |
| Functional Groups | Ketone (5-position), Nitrile | |
| SMILES Notation | C1(C#N)CCCC(=O)CCC1 |
Comparison with Structurally Similar Compounds
Table 2: Comparison with Selected Cyclic Carbonitriles and Ketones
Key Observations:
Ring Size and Strain : The eight-membered cyclooctane ring in 5-Oxo-cyclooctanecarbonitrile introduces moderate strain compared to smaller cyclohexane derivatives. This strain may influence conformational flexibility and thermal stability .
Functional Group Synergy : The coexistence of ketone and nitrile groups creates a unique electronic environment. The nitrile’s electron-withdrawing nature may polarize the ketone, enhancing its electrophilicity in reactions like nucleophilic additions or condensations.
Reactivity vs. Cyclooctanone: Unlike cyclooctanone, the nitrile group in 5-Oxo-cyclooctanecarbonitrile offers a site for further functionalization (e.g., hydrolysis to amides or acids) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
